molecular formula C10H17NO2 B137804 1-N-Boc-3,4-dihydro-2H-pyridine CAS No. 131667-57-7

1-N-Boc-3,4-dihydro-2H-pyridine

Cat. No. B137804
CAS RN: 131667-57-7
M. Wt: 183.25 g/mol
InChI Key: VIBQTJLMJANION-UHFFFAOYSA-N
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Description

1-N-Boc-3,4-dihydro-2H-pyridine is a chemical compound that is derived from pyridine, a heterocyclic aromatic organic compound. The term "Boc" refers to the t-butoxycarbonyl protective group, which is commonly used in organic synthesis to protect amines. The "1-N" denotes the position of the nitrogen atom in the pyridine ring that is modified with the Boc group. The "3,4-dihydro" indicates that the pyridine ring is partially hydrogenated at the 3 and 4 positions, making it a dihydropyridine derivative.

Synthesis Analysis

The synthesis of dihydropyridine derivatives can be achieved through various methods. One such method involves the regioselective hydroboration of pyridines using a rhodium catalyst, which yields N-boryl-1,2-dihydropyridines with high selectivity and yield . Although the paper does not directly discuss the synthesis of 1-N-Boc-3,4-dihydro-2H-pyridine, the methodology could potentially be adapted for its synthesis by protecting the nitrogen atom prior to or following the hydroboration step.

Molecular Structure Analysis

The molecular structure of N-substituted pyridinones, which are structurally related to 1-N-Boc-3,4-dihydro-2H-pyridine, has been studied using single crystal X-ray diffraction . These studies provide insights into the bond lengths and angles that are typical for such compounds, which could be extrapolated to understand the structure of 1-N-Boc-3,4-dihydro-2H-pyridine. The importance of hydrogen bonding in these compounds is also highlighted, which could be relevant for the physical properties and reactivity of 1-N-Boc-3,4-dihydro-2H-pyridine.

Chemical Reactions Analysis

The reactivity of N-substituted dihydropyridines can be quite diverse. For instance, the quaternization and subsequent reduction of N-substituted tetrahydropyridines can lead to a variety of products, including N-amino-dihydropyridines and piperidyl derivatives . This suggests that 1-N-Boc-3,4-dihydro-2H-pyridine could also undergo similar transformations, potentially leading to a range of pharmacologically active products.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-N-Boc-3,4-dihydro-2H-pyridine can be inferred from related compounds. For example, the study of N-substituted pyridinones provides information on their crystal structure, which can influence the compound's solubility and stability . Additionally, the presence of the Boc group in 1-N-Boc-3,4-dihydro-2H-pyridine would make it more polar and potentially more soluble in organic solvents compared to its non-protected counterpart. The Boc group also provides steric hindrance, which could affect the compound's reactivity in chemical reactions.

Scientific Research Applications

Catalytic Applications

1-N-Boc-3,4-dihydro-2H-pyridine has been utilized in catalytic processes to synthesize various heterocyclic structures. For example, Pd(0)-catalyzed cross-coupling reactions of boron derivatives with a lactam-derived N-Boc enol triflate have been reported to occur under mild conditions, yielding 6-substituted N-Boc 3,4-dihydro-2H-pyridines in high yields (Occhiato, Trabocchi, & Guarna, 2000). This method demonstrates the compound's versatility in facilitating bond formation between complex molecules.

Synthetic Methodologies for Heterocyclic Compounds

The compound has been pivotal in the synthesis of pyridine and dihydropyridine derivatives , which are essential frameworks in medicinal chemistry. A novel approach described the regioselective synthesis of 1,2-dihydropyridines by rhodium-catalyzed hydroboration of pyridines, highlighting the utility of 1-N-Boc-3,4-dihydro-2H-pyridine in achieving selective hydroboration and functionalization of pyridine substrates (Oshima, Ohmura, & Suginome, 2012).

Advancements in Photocycloaddition Reactions

In another significant application, intramolecular [2+2]-photocycloaddition reactions involving 1,5-dihydropyrrol-2-ones and 5,6-dihydro-1H-pyridin-2-ones with alkenyl side chains were explored to form complex cyclic structures. This research outlines the conditions for achieving high yields and diastereoselectivity, demonstrating the compound's role in synthesizing intricate molecular architectures (Albrecht, Basler, & Bach, 2008).

Materials Science and Coordination Chemistry

Furthermore, 1-N-Boc-3,4-dihydro-2H-pyridine has found applications in materials science and coordination chemistry . For instance, studies on Mn(II) and Cd(II) thiocyanate coordination compounds with 4-(Boc-amino)pyridine as a co-ligand have revealed insights into their structural, thermal, magnetic, and luminescence properties, offering potential for developing new materials with specific magnetic and luminescent characteristics (Suckert, Terraschke, Reinsch, & Näther, 2017).

Mechanism of Action

1-N-Boc-3,4-dihydro-2H-pyridine is often used as an intermediate in organic synthesis . It can be used to synthesize a variety of drugs and bioactive molecules, such as anticancer agents and anti-anxiety drugs .

Safety and Hazards

1-N-Boc-3,4-dihydro-2H-pyridine is classified as Acute Tox. 3 Oral - Aquatic Acute 1 . It is hazardous if swallowed and very toxic to aquatic life . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .

Future Directions

1-N-Boc-3,4-dihydro-2H-pyridine has potential applications in the synthesis of various drugs and bioactive molecules . Its future directions may include exploring its use in the synthesis of more diverse compounds and improving the efficiency of its synthesis.

properties

IUPAC Name

tert-butyl 3,4-dihydro-2H-pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-10(2,3)13-9(12)11-7-5-4-6-8-11/h5,7H,4,6,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIBQTJLMJANION-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50440316
Record name 1-N-Boc-3,4-dihydro-2H-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50440316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-N-Boc-3,4-dihydro-2H-pyridine

CAS RN

131667-57-7
Record name 1-N-Boc-3,4-dihydro-2H-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50440316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 1,2,3,4-tetrahydropyridine-1-carboxylate
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